Fluorofumaric acid

Description

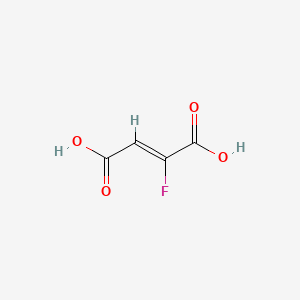

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(Z)-2-fluorobut-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3FO4/c5-2(4(8)9)1-3(6)7/h1H,(H,6,7)(H,8,9)/b2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OISKHJXTRQPMQT-UPHRSURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(=O)O)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(/C(=O)O)\F)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

672-18-4 | |

| Record name | 2-Fluorofumarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000672184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC403467 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403467 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2Z)-2-fluorobut-2-enedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Fluorofumaric Acid and Its Precursors

Historical and Reported Synthetic Pathways to Fluorofumaric Acid

The first comprehensive, published synthesis of this compound was detailed in 1959 by Raasch, Miegel, and Castle. This pathway begins with the cycloaddition of chlorotrifluoroethylene (B8367) and vinylidene chloride. The resulting fluorocyclobutane (B14750743) is then subjected to a multi-step transformation to yield the target compound. A key intermediate in this process is 2,2-difluorosuccinic acid, which is also used in other preparations of this compound. asiaresearchnews.com

The established historical synthesis proceeds through the following key stages:

Formation of 1,1,2-trichloro-2,3,3-trifluorocyclobutane : This precursor is formed from the reaction of chlorotrifluoroethylene and vinylidene chloride. asiaresearchnews.com

Synthesis of 1-chloro-2,3,3-trifluorocyclobutene : Dechlorination of the starting cyclobutane (B1203170) using zinc dust yields the cyclobutene (B1205218) intermediate. asiaresearchnews.com

Oxidation to 2,2-Difluorosuccinic acid : The cyclobutene is oxidized using potassium permanganate, which cleaves the double bond to form the dicarboxylic acid. asiaresearchnews.com

Pyrolysis to this compound : The final step involves the thermal decomposition of 2,2-difluorosuccinic acid. Heating the acid results in the elimination of hydrogen fluoride (B91410) to form the carbon-carbon double bond, yielding this compound. asiaresearchnews.com This thermal elimination favors the formation of the more thermodynamically stable trans-isomer (this compound) over the cis-isomer (fluoromaleic acid).

The following table summarizes the reaction steps and reported yields for this historical pathway.

| Step No. | Reactant | Reagents/Conditions | Product | Yield (%) |

| 1 | 1,1,2-Trichloro-2,3,3-trifluorocyclobutane | Zinc dust, absolute ethanol (B145695), reflux | 1-Chloro-2,3,3-trifluorocyclobutene | 71-76 |

| 2 | 1-Chloro-2,3,3-trifluorocyclobutene | KMnO₄, NaOH, H₂O, 15-20°C | 2,2-Difluorosuccinic acid | 79-84 |

| 3 | 2,2-Difluorosuccinic acid | Pyrolysis (heating) | This compound | Not specified |

Emerging Synthetic Strategies for the this compound Core Structure

While the historical synthesis remains a benchmark, modern synthetic chemistry presents several emerging strategies that could lead to more efficient, safer, or sustainable production of the this compound core.

Direct Fluorination : The direct fluorination of fumaric acid or its derivatives is a conceptually straightforward approach. However, early attempts at direct fluorination have been reported to suffer from poor stereoselectivity and the formation of significant by-products, making it a challenging route. beilstein-journals.org

Enzymatic and Chemoenzymatic Synthesis : Biocatalysis offers a powerful platform for sustainable chemical production. Enzymes such as fumarase are used in the synthesis of L-malic acid from fumaric acid. nih.gov Furthermore, carbon-nitrogen lyases, like EDDS lyase, have been shown to catalyze reactions with fumaric acid as a substrate. nih.govresearchgate.net While the application of these enzymes to fluorinated substrates has not been extensively reported, chemoenzymatic strategies that combine biocatalytic steps with chemical synthesis could provide novel routes to this compound or its precursors from renewable feedstocks. nih.govrsc.org

Flow Chemistry : Modern flow chemistry utilizes continuous-flow reactors to offer superior control over reaction parameters such as temperature, pressure, and mixing, which can enhance safety and yield, particularly for hazardous reactions. europa.euvapourtec.com The multi-step synthesis of this compound, which involves potentially exothermic steps and toxic intermediates, could be a candidate for adaptation to a continuous-flow process, allowing for safer handling and potentially improved process optimization. beilstein-journals.orgrsc.org

Modern Fluorination Reagents : Advances in fluorination chemistry could provide new pathways. For example, methods like silver-catalyzed decarboxylative fluorination of malonic acid derivatives or the deoxyfluorination of tertiary alcohols using accessible reagents represent modern C-F bond-forming strategies that could potentially be adapted to create fluorinated precursors for this compound. organic-chemistry.orgorganic-chemistry.org

Challenges and Innovations in Stereoselective this compound Synthesis

A primary challenge in the synthesis of this compound is controlling the stereochemistry of the carbon-carbon double bond. The desired product is the trans or (E)-isomer, while the formation of the cis or (Z)-isomer, fluoromaleic acid, represents a loss of selectivity. The physical and chemical properties of these two diastereomers are distinct, making their separation possible but ideally avoided through a highly stereoselective synthesis.

Achieving high stereoselectivity is central to an efficient synthesis. The formation of the double bond in the correct trans configuration is the key stereochemical challenge.

Stereocontrol in Elimination Reactions : The historical synthesis relies on a thermal elimination reaction from 2,2-difluorosuccinic acid. This process likely proceeds under thermodynamic control, where the greater stability of the trans product drives the reaction equilibrium towards this compound. Alternative routes starting from a precursor like 2-fluoro-3-halosuccinic acid would depend on the mechanism of elimination. An E2 (anti-periplanar) elimination, for example, would require a specific stereoisomer of the starting material to yield the desired trans-alkene, offering a potential route for kinetic control over the stereochemical outcome.

Improving the efficiency of any synthetic route requires careful optimization of reaction conditions to maximize yield and purity while minimizing costs and waste. Traditional optimization often involves changing one factor at a time (OFAT), but modern approaches like Design of Experiments (DoE) allow for the simultaneous investigation of multiple variables (e.g., temperature, concentration, catalyst loading) to build a statistical model of the reaction and identify the true optimal conditions.

The historical synthesis of this compound provides a foundation upon which such optimization can be applied. The table below outlines the yields reported for the synthesis of the key precursor, 2,2-difluorosuccinic acid.

| Starting Material | Intermediate | Yield (%) | Final Product |

| 1,1,2-Trichloro-2,3,3-trifluorocyclobutane | 1-Chloro-2,3,3-trifluorocyclobutene | 71-76 | 2,2-Difluorosuccinic acid |

| 1-Chloro-2,3,3-trifluorocyclobutene | 2,2-Difluorosuccinic acid | 79-84 | This compound |

Data compiled from Organic Syntheses based on the work of Raasch. asiaresearchnews.com

Modern optimization strategies could significantly enhance this process. For the final pyrolysis step, parameters such as temperature, pressure (vacuum), and reaction time could be finely tuned using DoE methodologies to maximize the conversion and the stereoselectivity for this compound. Furthermore, implementing the synthesis in a flow reactor system would enable precise control over these parameters and could lead to a more efficient and higher-yielding process. rsc.org

Elucidation of Reaction Mechanisms and Reactivity Profiles of Fluorofumaric Acid

Mechanisms of Nucleophilic Additions to the Carbon-Carbon Double Bond

The carbon-carbon double bond in fluorofumaric acid is electron-deficient due to the strong electron-withdrawing effects of both the fluorine atom and the two carboxylic acid groups. This electronic characteristic makes the double bond susceptible to nucleophilic attack, a reaction mode known as conjugate or Michael addition. The fluorine atom enhances the electrophilicity of the double bond, particularly at the β-carbon (the carbon atom not directly bonded to the fluorine), making it the primary site for nucleophilic attack.

The general mechanism for nucleophilic addition to the fluorofumarate double bond can be summarized as follows:

Attack: A nucleophile attacks the electrophilic β-carbon of the double bond.

Intermediate Formation: This leads to the formation of a carbanionic or, in the case of acid catalysis, a carbocationic intermediate.

Protonation/Elimination: The intermediate is then protonated or undergoes further reaction, such as the elimination of the fluoride (B91410) ion, to yield the final product.

Carboxylic Acid Functional Group Transformations

The two carboxylic acid moieties of this compound undergo reactions typical of this functional group, including esterification, amidation, and decarboxylation.

This compound can be converted into its corresponding diesters and diamides through reactions with alcohols and amines, respectively. These transformations typically proceed via a nucleophilic acyl substitution mechanism. science-revision.co.ukmasterorganicchemistry.com The reaction is often catalyzed by an acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by the weakly nucleophilic alcohol or amine. masterorganicchemistry.comlibretexts.org

The general pathway involves two key steps:

Nucleophilic Addition: The lone pair of electrons on the oxygen of an alcohol or the nitrogen of an amine attacks the carbonyl carbon of the carboxylic acid, leading to a tetrahedral intermediate. science-revision.co.uksavemyexams.com

Elimination: The tetrahedral intermediate then collapses, reforming the carbonyl double bond and eliminating a molecule of water as the leaving group. science-revision.co.uklibretexts.org

Given that this compound is a dicarboxylic acid, the reaction can be controlled to produce either the mono-substituted or di-substituted product.

| Reaction Type | Reactants | General Product |

| Esterification | This compound + Alcohol (R'-OH) | Fluorofumarate Ester |

| Amidation | This compound + Amine (R'-NH₂) | Fluorofumaramide |

This reactivity is crucial for incorporating the fluorofumarate scaffold into larger molecules, such as polymers, where it can enhance properties like thermal stability.

Decarboxylation, the removal of a carboxyl group as carbon dioxide (CO₂), is a significant reaction of this compound and its derivatives. Thermal or photolytic decarboxylation of this compound can generate vinyl fluorides, which are valuable intermediates in medicinal chemistry. The process can be a pathway for synthesizing various fluorinated alkenes.

Furthermore, the product of the enzymatic hydration of this compound, oxaloacetate, is known to undergo spontaneous decarboxylation to form pyruvate, highlighting an indirect decarboxylation route for the this compound framework following initial nucleophilic addition. fordham.edu The formation of this compound itself can be achieved through the thermal decarboxylation of 2,2-difluorosuccinic acid. smolecule.com

Electrophilic and Radical Reactions Involving this compound

While the electron-deficient nature of the double bond in this compound favors nucleophilic attack, reactions with radical species are also possible. The reactivity towards radicals is highly dependent on the nature of the radical itself (whether it is nucleophilic or electrophilic) and the pH of the solution, which determines the protonation state of the carboxylic acid groups (dianion, monoanion, or neutral diacid). researchgate.net

For the parent compound, fumaric acid, studies have shown that nucleophilic radicals (e.g., alcohol-derived radicals) react more slowly as the negative charge on the molecule increases (from diacid to dianion). researchgate.net Conversely, electrophilic radicals (e.g., the dichloride radical anion, Cl₂⁻) show the opposite trend, reacting faster with the more electron-rich dianion. researchgate.net This principle applies to this compound, although the C-F bond adds another layer of complexity. Halogen atoms, which are electrophilic radicals, typically seek positions of high electron density for attack. uomustansiriyah.edu.iq The electron-withdrawing fluorine atom deactivates the adjacent carbons, making radical attack complex and dependent on specific reaction conditions. uomustansiriyah.edu.iq

Mechanistic Insights into Carbon-Fluorine Bond Reactivity

The carbon-fluorine bond is the strongest single bond in organic chemistry, yet under specific conditions, the vinylic C-F bond in this compound can exhibit notable reactivity.

A key reaction demonstrating the reactivity of the C-F bond in this compound is its cleavage during catalytic hydrogenation. researchgate.net In contrast to the high stability of C-F bonds in saturated (alkane) systems, vinylic fluorides are relatively susceptible to hydrogenolysis, where the C-F bond is broken and replaced by a C-H bond. researchgate.netresearchgate.net

During the catalytic hydrogenation of this compound, two processes occur simultaneously: the saturation of the carbon-carbon double bond and the hydrogenolysis of the carbon-fluorine bond. researchgate.netepdf.pub This results in a mixture of products, including fluorosuccinic acid and succinic acid. epdf.pub

| Reactant | Reaction Condition | Potential Products |

| This compound | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Fluorosuccinic Acid (Hydrogenation only) |

| Succinic Acid (Hydrogenation and Hydrogenolysis) |

The extent of this defluorination is significantly influenced by the reaction conditions, particularly the choice of catalyst and solvent. researchgate.netresearchgate.net A concerted mechanism has been proposed to explain the readiness of hydrogenolysis in vinylic fluorides compared to their saturated counterparts. researchgate.netresearchgate.net This suggests a mechanism where the fluorine and the double bond interact with the catalyst surface in a way that facilitates C-F bond scission.

Activation and Cleavage Strategies for the Fluorine-Carbon Bond

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, a characteristic that imparts significant thermal and chemical stability to fluorinated compounds. researchgate.netrsc.org This stability, however, also presents a formidable challenge for the selective activation and cleavage of the C-F bond, a process of great interest for the synthesis of partially fluorinated molecules and the degradation of persistent organofluorine pollutants. nih.govnih.gov Various strategies have been developed to achieve this, broadly categorized into methods involving Lewis acids, photoredox catalysis, electrochemical reduction, and enzymatic catalysis. researchgate.netnih.gov While many of these methods apply to a range of fluorinated substrates, the specific reactivity of this compound is predominantly understood through the lens of enzymatic catalysis.

A key pathway for the cleavage of the C-F bond in this compound involves the action of the enzyme fumarase (fumarate hydratase). researchgate.netwikipedia.org Fumarase is a well-characterized enzyme that, in its primary metabolic role in the Krebs cycle, catalyzes the reversible hydration of fumarate (B1241708) to L-malate. wikipedia.orgpomona.edu However, research into the metabolism of fluorinated organic compounds by certain microorganisms, such as Pseudomonas sp., has revealed that fumarase can also process fluorinated analogues of its natural substrate. researchgate.net

In this metabolic pathway, monofluorosuccinic acid is first converted to this compound. Fumarase then acts on this compound, catalyzing its hydration to form 2-fluoromalic acid. researchgate.net This enzymatic step is crucial as it sets the stage for defluorination. The resulting 2-fluoromalic acid is an unstable intermediate. It spontaneously decomposes, eliminating hydrogen fluoride (HF) to yield oxaloacetate. researchgate.net This spontaneous decomposition represents the cleavage of the C-F bond.

Step 1: Enzymatic Hydration

Substrate: this compound

Enzyme: Fumarase

Product: 2-Fluoromalic Acid

Step 2: Spontaneous Elimination (C-F Bond Cleavage)

Reactant: 2-Fluoromalic Acid

Products: Oxaloacetate + Hydrogen Fluoride

This mechanism highlights a hydrolytic defluorination strategy, where the C-F bond is not directly attacked. Instead, the enzyme facilitates the introduction of a hydroxyl group onto the carbon adjacent to the fluorine-bearing carbon. This transformation induces instability in the molecule, leading to the elimination of the fluoride ion. This type of enzymatic C-F bond cleavage is attractive because it occurs under mild, physiological conditions without the need for harsh reagents. researchgate.net

The table below details the compounds involved in this specific C-F bond cleavage pathway.

| Compound Name | Role in Pathway | Chemical Formula | Molar Mass ( g/mol ) |

| This compound | Initial Substrate | C₄H₃FO₄ | 134.06 |

| 2-Fluoromalic Acid | Unstable Intermediate | C₄H₅FO₅ | 152.07 |

| Oxaloacetate | Final Product | C₄H₄O₅ | 132.07 |

| Hydrogen Fluoride | Eliminated Product | HF | 20.01 |

This enzymatic strategy is a prime example of how biological systems have evolved to break down otherwise stable synthetic compounds. The specificity of the fumarase active site, which can accommodate the fluorinated substrate, is a key determinant of this reactivity. researchgate.netnih.gov

While the primary documented cleavage mechanism for this compound is enzymatic, it is useful to consider the broader context of C-F bond activation strategies that have been applied to other fluorinated alkenes and carboxylic acids. These provide a theoretical basis for potential alternative, non-biological activation routes.

Reductive Cleavage: This approach involves the addition of one or more electrons to the molecule, typically via electrochemical methods or visible-light photoredox catalysis. nih.gov The resulting radical anion or dianion is significantly more susceptible to fluoride elimination. For substrates like trifluoromethyl alkenes, this often proceeds through a radical addition and fluoride elimination pathway. nih.gov

Lewis Acid-Mediated Cleavage: Strong Lewis acids with a high affinity for fluoride can directly abstract the fluoride anion from the carbon backbone, generating a carbocation intermediate that can be trapped by a nucleophile. nih.gov

Transition-Metal-Free Cleavage: These methods often employ strong bases or nucleophiles to induce elimination or substitution reactions. Radical-based pathways initiated by light or a radical initiator have also emerged as a gentle and selective strategy. researchgate.net

The table below summarizes these general approaches and their key features.

| Activation Strategy | Key Reagents/Conditions | Intermediate Species | General Applicability |

| Enzymatic Catalysis | Hydrolases, Oxygenases | Enzyme-substrate complex | Specific to enzyme/substrate |

| Photoredox Catalysis | Photocatalyst, Light | Radical anions/cations | Alkenes, Arenes |

| Electrochemical Reduction | Electric current | Radical anions | Aryl fluorides, Alkenes |

| Lewis Acid Abstraction | Strong Lewis acids (e.g., B(C₆F₅)₃) | Carbocations | Aliphatic/Aromatic fluorides |

These alternative strategies, while not explicitly detailed for this compound in the literature, represent the diverse chemical toolkit available for tackling the challenge of C-F bond cleavage. The unique case of this compound's enzymatic degradation via fumarase provides a compelling example of nature's elegant solution to this chemical problem. researchgate.net

Enzymatic and Biocatalytic Transformations of Fluorofumaric Acid

Biotransformation Pathways and Metabolite Identification (Mechanistic Focus)

The biotransformation of fluorofumaric acid by fumarate (B1241708) hydratase follows a clear, albeit mechanistically interesting, pathway. fordham.educanada.ca

The steps are as follows:

Hydration: Fumarate hydratase catalyzes the addition of a water molecule to the double bond of this compound. This results in the formation of a transient intermediate, 2-fluoromalic acid. fordham.educanada.ca

Decomposition: The 2-fluoromalic acid intermediate is unstable. canada.ca It rapidly undergoes a dehydrofluorination reaction. This involves the release of a proton from the hydroxyl group and the facile elimination of a fluoride (B91410) ion. fordham.edu

Final Product: The elimination of hydrogen fluoride from 2-fluoromalic acid results in the formation of oxaloacetate. fordham.educanada.ca

Synthesis and Chemical Transformations of Fluorofumaric Acid Derivatives

Design and Synthesis of Fluorofumarate Esters and Amides

The synthesis of fluorofumarate esters and amides can be achieved through various synthetic routes, often involving the corresponding acyl fluorides as reactive intermediates. Acyl fluorides have emerged as versatile reagents due to their distinct reactivity compared to other acyl halides. researchgate.net

One common approach involves the conversion of carboxylic acids to their corresponding esters and amides. For instance, palladium-catalyzed reactions have been developed for the homologation of benzylic halides to methyl esters. organic-chemistry.org While not directly involving fluorofumaric acid, this highlights a relevant synthetic strategy. More specifically, dimethyl fluorofumarate can be synthesized from dimethylacetylene dicarboxylate (DMAD) and cesium fluoride (B91410) (CsF). 147.231.120

The synthesis of amides from esters can be an efficient process. The activation of non-activated esters can proceed via acyl fluoride generation, which then readily reacts with amines to form the corresponding amides. researchgate.net This method offers a pathway to a diverse range of amide products. Additionally, the direct conversion of nitriles to primary amides can be catalyzed by palladium chloride in the presence of acetamide. organic-chemistry.org

Table 1: Examples of Synthetic Methods for Esters and Amides

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| Dimethylacetylene dicarboxylate (DMAD) | Cesium fluoride (CsF) | Dimethyl fluorofumarate | 147.231.120 |

| Benzylic halides | CO, Pd catalyst | Methyl esters | organic-chemistry.org |

| Non-activated esters | Hypervalent iodine(III) reagent, Selectfluor, Amine | Amides | researchgate.net |

| Nitriles | PdCl₂, Acetamide | Primary amides | organic-chemistry.org |

Polymerization and Copolymerization Mechanisms of this compound Derivatives

The polymerization of this compound derivatives allows for the creation of novel polymeric materials with potentially unique properties. Both radical polymerization and copolymerization are key mechanisms in this process.

Radical polymerization is a widely used method for synthesizing a variety of polymers and is initiated by the formation of free radicals. fujifilm.comlibretexts.org This process typically involves an initiation step, where a radical initiator like azoisobutyronitrile (AIBN) or benzoyl peroxide (BPO) decomposes to form radicals. libretexts.org These radicals then react with monomers to propagate the polymer chain. libretexts.org

Several controlled or "living" radical polymerization techniques, now more accurately termed reversible-deactivation radical polymerizations (RDRPs), have been developed to produce polymers with well-defined architectures. wikipedia.org These methods include Nitroxide-Mediated Polymerization (NMP), Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. wikipedia.org NMP utilizes alkoxyamine initiators that can homolytically cleave to form a stable nitroxide radical and a carbon radical that initiates polymerization. wikipedia.org

The specific radical polymerization behavior of fluorofumarates would be influenced by the electronic effects of the fluorine atom and the ester or amide groups. While detailed studies on the radical polymerization of fluorofumarates are not extensively covered in the provided results, the general principles of radical polymerization would apply. fujifilm.comlibretexts.orgbeilstein-journals.org

Table 2: Common Radical Polymerization Initiators

| Initiator | Abbreviation | Decomposition Trigger |

|---|---|---|

| Azoisobutyronitrile | AIBN | Heat or UV light |

| Benzoyl Peroxide | BPO | Heat |

The synthesis of polymers with complex architectures, such as star polymers, graft copolymers, and hyperbranched polymers, offers a pathway to materials with unique properties and applications. nih.govmdpi.comresearchgate.net These architectures can be achieved through various polymerization techniques, including reversible-deactivation radical polymerizations. nih.govmdpi.com

One strategy for creating complex polymeric architectures involves the use of multifunctional initiators. For example, trichloroacetyl isocyanate can be used to introduce trifunctional initiation sites into various precursors for copper-mediated RDRP, enabling the synthesis of ultra-high chain density polymers. nih.gov Another approach involves the "grafting from" method, where polymer chains are grown from a precursor molecule, which can be a synthetic polymer or a natural one like cellulose. mdpi.com

Copolymerization, the polymerization of two or more different monomers, is another powerful tool for designing novel polymeric materials. wikipedia.org Alternating copolymers, for instance, can be synthesized from monomers that have a strong tendency to add to each other rather than to themselves. nih.gov The copolymerization of lactones with bioaromatic hydroxy acids has been shown to produce high molecular weight copolymers with tunable thermal properties. rsc.org The free radical copolymerization of monomers like diallylamine (B93489) and itaconic acid can also lead to the formation of functional copolymers. mdpi.com

The development of novel polymeric architectures from this compound precursors could leverage these advanced polymerization techniques. The unique properties of the fluorofumarate monomer could lead to polymers with interesting self-assembly behaviors, thermal stabilities, and surface properties. For example, the incorporation of fluorofumarate units into copolymers could be used to tune properties like the glass transition temperature and solubility. wikipedia.org

Theoretical and Computational Investigations of Fluorofumaric Acid

Electronic Structure and Bonding Analysis

The study of a molecule's electronic structure, which concerns the distribution of electrons and the nature of chemical bonds, is fundamental to predicting its chemical and physical properties. numberanalytics.com Computational techniques such as Density Functional Theory (DFT) and post-Hartree-Fock methods are used to calculate the electronic wavefunction, which describes the probability of finding an electron in a specific region of the molecule. numberanalytics.comfortunejournals.com

For fluorofumaric acid, the introduction of a highly electronegative fluorine atom significantly influences its electronic landscape. The carbon-fluorine bond is one of the strongest in organic chemistry, which imparts increased resistance to thermal and oxidative stress. nih.gov Analysis of the electron density distribution can reveal the partial negative charge on the fluorine atom and its capacity to participate in interactions like hydrogen bonding with surrounding molecules, such as water. nih.gov This is crucial for understanding its behavior in different chemical environments. nih.gov Computational analysis can also elucidate the nature of the chemical bonds within the molecule, determining whether they are primarily ionic or covalent by examining properties like the electron density and its Laplacian at bond critical points. mdpi.com

Reaction Mechanism Elucidation through Computational Modeling

Computational chemistry is an indispensable tool for mapping out the intricate pathways of chemical reactions. numberanalytics.commit.edu It allows for the study of transient species like transition states and the exploration of the energy landscape that governs a reaction's progress and outcome. wayne.edu

A transition state (TS) represents the highest energy point along the minimum energy path between reactants and products. wayne.edu Identifying and characterizing this state is crucial for understanding reaction kinetics. missouri.edu Computationally, a transition state is located as a first-order saddle point on the potential energy surface, a geometry that has one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. uni-muenchen.de

Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation is performed. uni-muenchen.defaccts.de The IRC is the minimum energy reaction pathway, in mass-weighted cartesian coordinates, that connects the transition state to the reactants and products. uni-muenchen.demdpi.com Following this path confirms that the located transition state correctly links the desired reactants and products and provides a detailed picture of the geometric changes occurring during the reaction. missouri.edunih.gov This analysis can be divided into zones: a reactant zone where initial structural changes occur, a transition state zone where bond breaking and forming are most prominent, and a product zone where the final structure is formed. nih.gov While specific IRC analyses for reactions involving this compound are not broadly detailed in the reviewed literature, this standard computational technique is critical for studying its reactivity, for example, in hydrogenation reactions where carbon-fluorine bond hydrogenolysis can occur. researchgate.net

A Potential Energy Surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. libretexts.orgiupac.org By mapping the PES, chemists can visualize the "landscape" of a reaction, including reactant and product valleys, and the transition state "mountain passes" that connect them. wayne.edulibretexts.org This allows for the theoretical exploration of molecular properties, such as finding the most stable conformation or calculating reaction rates. libretexts.orgwikipedia.org

The shape of the PES determines the dynamics of a reaction. For instance, it can indicate whether the energy released during a reaction is channeled into vibrational or translational energy of the products. wikipedia.org While detailed PES maps for specific reactions of this compound are highly specific research topics, the principles of PES analysis are fundamental to computationally predicting its reaction outcomes and optimizing conditions for its synthesis or transformation. numberanalytics.comsydney.edu.au

Transition State Characterization and Intrinsic Reaction Coordinate Analysis

Prediction of Spectroscopic Properties

Computational methods are widely used to predict spectroscopic properties, which serves as a powerful aid in the structural elucidation of molecules. unipd.it By simulating spectra, researchers can help assign experimental signals, identify unknown compounds, and understand how molecular structure relates to spectroscopic output. nih.gov

Predicting NMR chemical shifts using quantum chemical methods, particularly DFT, has become a common and reliable practice. walisongo.ac.idnih.gov These calculations provide the absolute isotropic shielding values for nuclei like ¹H, ¹³C, and ¹⁹F, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). mdpi.com

For fluorinated compounds, ¹⁹F NMR is a particularly powerful tool due to fluorine's high sensitivity and wide chemical shift range. unipd.it Computational chemistry can predict ¹⁹F NMR shifts with high accuracy, which is invaluable for identifying fluorinated products, even in the absence of experimental standards. nih.gov Studies have shown that gas-phase calculations can sometimes be more accurate than those including solvent models for predicting ¹⁹F shifts. nih.gov The prediction of ¹H and ¹³C chemical shifts is also well-established, and comparing calculated shifts with experimental data is a robust method for confirming molecular structure. walisongo.ac.idmdpi.com Although a specific data table for this compound is not available in the general literature, the established computational protocols are directly applicable.

Table 1: General Performance of DFT for NMR Chemical Shift Prediction This table illustrates the typical accuracy of computational methods for predicting NMR chemical shifts for various fluorinated organic compounds, as specific data for this compound is not readily available.

| Nucleus | Method | Mean Absolute Error (MAE) | Correlation (R²) |

|---|---|---|---|

| ¹⁹F | DFT (Gas Phase) | 1.7 ppm nih.gov | 0.98 nih.gov |

| ¹⁹F | DFT (with Solvent) | 2.2 ppm nih.gov | 0.92 nih.gov |

| ¹⁹F | QM/MM | 2.68 ppm nih.gov | N/A |

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide a "fingerprint" of a molecule based on its molecular vibrations. mdpi.comresearchgate.net IR spectroscopy measures the absorption of light due to vibrations that cause a change in the molecule's dipole moment, making it sensitive to polar bonds. edinst.com Raman spectroscopy is based on the inelastic scattering of light and detects vibrations that cause a change in the molecule's polarizability, making it effective for analyzing nonpolar and symmetric bonds. edinst.com

Computational chemistry can accurately predict the vibrational frequencies and intensities of a molecule. nih.gov These calculations involve first optimizing the molecular geometry and then computing the harmonic vibrational frequencies. The calculated frequencies are often scaled by a factor to correct for approximations in the computational method and to improve agreement with experimental data. researchgate.net The analysis of the potential energy distribution (PED) for each calculated mode allows for a detailed assignment of the experimental spectral bands to specific molecular motions, such as stretching or bending of particular bonds. researchgate.net

Table 2: Representative Calculated Vibrational Frequencies for Organic Acids This table shows examples of calculated and experimental vibrational frequencies for functional groups commonly found in organic acids like this compound. Specific comprehensive data for this compound is not available in the searched literature.

| Vibrational Mode | Functional Group | Typical Calculated Wavenumber (cm⁻¹) | Typical Experimental Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|---|

| C=O Stretching | Carboxylic Acid | ~1700-1750 | ~1700-1760 | researchgate.net |

| C-H Stretching | Alkene | ~3000-3100 | ~3000-3100 | researchgate.net |

| O-H Stretching | Carboxylic Acid | ~3500-3700 | ~2500-3300 (broad) |

Nuclear Magnetic Resonance (NMR) Chemical Shift Computations

Molecular Dynamics Simulations for Conformational and Solvation Effects

Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the time-dependent behavior of molecules, offering insights into their structural flexibility and interactions with the surrounding environment. researchgate.netnih.govtandfonline.com For this compound, MD simulations can provide a detailed picture of its conformational landscape and the influence of solvents on its structure and dynamics, complementing the static information obtained from quantum mechanical calculations. Although specific MD studies exclusively focused on this compound are not prevalent in existing literature, the principles of the methodology and findings from studies on analogous molecules like fumaric acid and other fluorinated organic acids allow for a comprehensive understanding of what such simulations would reveal. uantwerpen.beacs.orgnih.govresearchgate.net

MD simulations model the movement of atoms in a molecule over time by solving Newton's equations of motion. tandfonline.com This requires a force field, which is a set of parameters that defines the potential energy of the system as a function of the atomic coordinates. By simulating the molecule in a box of explicit solvent molecules (e.g., water), MD can capture the dynamic interplay between the solute and solvent, which is crucial for understanding solvation effects. acs.orgmdpi.com

Conformational Dynamics

The primary conformational flexibility in this compound arises from the rotation around the C-C and C-O single bonds of the two carboxylic acid groups. nih.govacs.org Theoretical calculations on the parent molecule, fumaric acid, have identified several stable conformers arising from the orientation of these groups. acs.orgnih.govacs.org For fumaric acid, conformers with a cis arrangement of the carboxylic acid's O=C-O-H group are generally found to be more stable. nih.govacs.org A computational study on fumaric and maleic acids predicted the existence of at least 10 conformers for fumaric acid. acs.orgacs.org

In a molecular dynamics simulation of this compound, one would expect to observe transitions between these different rotational isomers. The presence of the electronegative fluorine atom would likely influence the potential energy surface and the barriers to rotation. Theoretical studies on other fluorinated carboxylic acids have shown that fluorine substitution can lead to significant conformational changes due to steric and electrostatic interactions. nih.gov For instance, attractive interactions involving fluorine and weaker steric repulsion compared to other substituents can alter the conformational equilibrium. nih.gov An MD simulation would allow for the exploration of the conformational space, identifying the most populated (lowest free energy) conformers and the timescales of their interconversion.

To illustrate the potential outcomes of such a simulation, a hypothetical data table is presented below, summarizing the likely low-energy conformers of this compound that would be sampled during an MD trajectory. The relative populations are based on analogous findings for fumaric acid and the expected influence of the fluorine substituent.

| Conformer ID | Carboxylic Group 1 (C(O)OH) Orientation | Carboxylic Group 2 (C(O)OH) Orientation | Predicted Relative Population (%) | Key Dihedral Angles (Hypothetical) |

| FFA-1 | cis | cis | 75 | O=C-C=C: ~0°; O=C-O-H: ~0° |

| FFA-2 | cis | trans | 15 | O=C-C=C: ~0°; O=C-O-H: ~180° |

| FFA-3 | trans | trans | 5 | O=C-C=C: ~180°; O=C-O-H: ~180° |

| FFA-4 | Other | Other | 5 | Various |

Solvation Effects

The interaction of this compound with a solvent like water is critical to its behavior in biological and chemical systems. MD simulations with explicit solvent molecules are the gold standard for investigating these effects. acs.org The simulations can reveal the detailed structure of the solvation shells around the molecule and quantify the hydrogen bonding between the carboxylic acid groups and water.

For this compound in an aqueous environment, the carboxylic acid groups are expected to be the primary sites of interaction, acting as both hydrogen bond donors (from the -OH group) and acceptors (at the carbonyl oxygen). mdpi.com Molecular simulations on similar dicarboxylic acids have been used to calculate interaction energies and hydrogen bond lengths with water, explaining their solubility behavior. researchgate.net The inclusion of explicit water molecules in simulations of dicarboxylic acids has been shown to be crucial for accurately predicting properties like pKa values, significantly improving upon models that treat the solvent as a continuum. acs.orgresearchgate.net

An MD simulation would allow for the calculation of the radial distribution function (RDF) for water molecules around the functional groups of this compound. The RDF describes the probability of finding a solvent molecule at a certain distance from a solute atom. This analysis would likely show a high degree of structuring of water molecules in the first solvation shell, particularly around the hydrophilic carboxylic acid groups. The fluorine atom, being electronegative, would also influence the local solvent structure.

The table below provides hypothetical data that could be extracted from an MD simulation of this compound in water, focusing on the hydrogen bonding characteristics.

| Functional Group | Hydrogen Bond Type | Average H-Bond Distance (Å) (Hypothetical) | Average H-Bond Lifetime (ps) (Hypothetical) |

| Carboxyl -OH | Donor to Water Oxygen | 1.8 | 2.5 |

| Carbonyl C=O | Acceptor from Water Hydrogen | 1.9 | 3.0 |

| Fluorine | Weak Acceptor from Water Hydrogen | 2.5 | 0.8 |

Advanced Analytical Methodologies for Fluorofumaric Acid Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the analysis of fluorofumaric acid, providing fundamental insights into its molecular architecture. A combination of techniques is often used to build a comprehensive structural profile of the compound.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound, offering detailed information about the connectivity and environment of its atoms. bhu.ac.in The analysis typically involves a combination of ¹H, ¹³C, and ¹⁹F NMR experiments.

¹H NMR: Proton NMR provides information on the hydrogen atoms in the molecule. For this compound, the spectrum would show signals for the vinyl proton and the acidic protons of the carboxyl groups. The coupling between the proton and the fluorine atom (²J-H,F) provides key structural information.

¹³C NMR: This technique maps the carbon skeleton of the molecule. magritek.com Each unique carbon atom in this compound, including the carboxyl carbons and the carbons of the double bond, will produce a distinct signal. magritek.com The magnitude of the carbon-fluorine coupling constants (¹J-C,F, ²J-C,F) is highly informative for assigning the signals to the correct carbon atoms.

¹⁹F NMR: As fluorine has a spin of ½ and 100% natural abundance, ¹⁹F NMR is a highly sensitive and direct method for analyzing fluorinated compounds. The chemical shift of the fluorine atom in this compound is characteristic of vinyl fluorides, typically appearing in a range of -120 to -200 ppm relative to a standard like CFCl₃. edinst.com This technique is particularly valuable for confirming the presence and electronic environment of the fluorine substituent and can be used to assess the efficiency of fluorination reactions. Due to the large chemical shift range, the probability of signal overlap is low.

The data obtained from these NMR experiments are used to confirm the molecular structure, including the cis or trans stereochemistry of the double bond.

Table 1: Representative NMR Data for a Vinyl Fluoride (B91410) Moiety

| Nucleus | Typical Chemical Shift (δ) Range (ppm) | Typical Coupling Constants (J) |

|---|---|---|

| ¹⁹F | -120 to -200 | Not applicable |

| ¹H | 5.0 - 7.5 | ²JH,F ≈ 10-20 Hz (geminal) |

| ¹³C | 140 - 160 (C-F), 110-130 (C-H) | ¹JC,F ≈ 250-300 Hz, ²JC,F ≈ 15-40 Hz |

Note: This table presents typical data ranges for compounds containing a similar structural motif to this compound. Specific values depend on the solvent and experimental conditions.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring its absorption of infrared light. nih.gov The FT-IR spectrum of this compound provides a unique "chemical fingerprint" and confirms the presence of its key structural features. nih.gov

The analysis of the spectrum focuses on characteristic absorption bands. For this compound, the most prominent bands include a strong absorption from the carbonyl (C=O) groups of the carboxylic acids, typically observed around 1700 cm⁻¹. Other significant absorptions would include the O-H stretching of the carboxyl groups, C=C stretching of the double bond, and the C-F stretching vibration. Spectroscopic interferences between organic acids can sometimes complicate analysis due to their similar infrared spectra. msu.edu

Table 2: Key FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |

|---|---|---|

| O-H | Stretch (Carboxylic Acid) | 3300 - 2500 (broad) |

| C=O | Stretch (Carboxylic Acid) | ~1700 |

| C=C | Stretch (Alkene) | 1680 - 1620 |

| C-F | Stretch (Vinyl Fluoride) | 1250 - 1000 |

Note: The exact positions of the bands can vary based on the sample state (solid/liquid) and intermolecular interactions like hydrogen bonding.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about conjugated systems. chemguide.co.uk Since the structure of this compound contains a carbon-carbon double bond conjugated with two carbonyl groups, it is expected to absorb UV light. chemguide.co.uk This technique is particularly useful in the context of quantification, especially as a detection method for chromatography.

The absorption spectrum is a plot of absorbance versus wavelength, with the wavelength of maximum absorption denoted as λmax. jfda-online.com For α,β-unsaturated carbonyl compounds like this compound, the π → π* transitions are responsible for the primary UV absorption. Analytical methods often recommend a detection wavelength in the range of 210–220 nm for quantifying fluorinated butenoic acids via HPLC, indicating that λmax lies within this region of the UV spectrum.

Mass Spectrometry (MS) and Tandem MS Approaches

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a molecule's exact molecular weight and elemental formula. For this compound, high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm its chemical formula (C₄H₃FO₄). biomedpharmajournal.org

Electrospray ionization (ESI) is a common soft ionization technique used for organic acids, which can be operated in both positive and negative ion modes. biomedpharmajournal.org In negative ion mode (ESI-), this compound would be detected as the deprotonated molecule [M-H]⁻.

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (e.g., the [M-H]⁻ ion of this compound). The resulting pattern of fragment ions provides valuable structural information, confirming the connectivity of the atoms. This fragmentation data can be used to distinguish this compound from its isomers and other related compounds.

Chromatographic Separation and Quantification Strategies

Chromatographic methods are essential for separating this compound from complex mixtures, such as reaction byproducts or sample matrices, and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique for the analysis of non-volatile organic acids like this compound. ajptr.comnih.gov Developing a robust HPLC method is crucial for routine quality control and research. nih.gov

A typical method development strategy for this compound involves reversed-phase chromatography. This approach utilizes a nonpolar stationary phase (the column) and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

Key parameters that are optimized during method development include:

Column: A C18 column is commonly used for the separation of organic acids. nih.gov

Mobile Phase: The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. nih.gov The pH of the buffer is a critical parameter, as it controls the ionization state of the carboxylic acid groups and thus their retention on the column. For acidic compounds, a low pH (e.g., pH 3.0) is often used to suppress ionization and increase retention. nih.gov

Detection: UV detection is standard, with the wavelength set to the λmax of this compound (e.g., 210 nm) for maximum sensitivity. nih.gov

Flow Rate: A typical flow rate is around 1.0 mL/min. ajptr.comnih.gov

The method is validated according to established guidelines (e.g., ICH guidelines) to ensure its linearity, accuracy, precision, and robustness for the intended application. nih.gov

Table 3: Example HPLC Method Parameters for Organic Acid Analysis

| Parameter | Typical Setting |

|---|---|

| Instrument | Agilent 1200 series or similar nih.gov |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) ajptr.comnih.gov |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile and Phosphate Buffer (pH 3.0) nih.gov |

| Flow Rate | 1.0 mL/min ajptr.comnih.gov |

| Detection | UV at 210 nm nih.gov |

| Injection Volume | 10 - 20 µL nih.gov |

| Column Temperature | 25 °C nih.gov |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, the direct analysis of highly polar compounds like this compound can be challenging due to its low volatility and potential for thermal decomposition in the hot injector port. s4science.at To overcome these challenges, derivatization is often employed to convert the acid into a more volatile and thermally stable derivative. s4science.atcdc.gov

A common derivatization technique for acidic compounds is esterification. For instance, in the analysis of fluoroacetic acid, a related compound, ethylation with ethanol (B145695) in the presence of sulfuric acid has been successfully used. nih.gov Another approach involves pentafluorobenzylation, which has been applied to fluoroacetic acid and other herbicides, creating derivatives suitable for GC analysis. nih.gov For fumaric acid, derivatization to its trimethylsilyl (B98337) (TMS) esters has been documented, allowing for its analysis by GC-MS.

The choice of the GC column is critical for the separation of these compounds. A 5%-phenyl-95%-dimethylpolysiloxane capillary column was used for the analysis of the TMS derivative of fumaric acid. For the analysis of fatty acid methyl esters (FAMEs), which share some analytical similarities with derivatized organic acids, highly polar stationary phases like biscyanopropylpolysiloxane are used to achieve good resolution. s4science.at The selection of the detector is also crucial, with Flame Ionization Detectors (FID) and Mass Spectrometers (MS) being common choices. nih.govimist.ma

Table 1: GC Parameters for the Analysis of Related Organic Acids

| Parameter | Fumaric acid (as 2 TMS derivative) | Fluoroacetic acid (as ethyl ester) | Fluoroacetic acid (as PFB derivative) |

| Derivatization Reagent | Not specified (produces 2 TMS) | Ethanol/Sulfuric acid | Pentafluorobenzyl bromide |

| Column Type | 5%-phenyl-95%-dimethylpolysiloxane | Not specified | Not specified |

| Detector | Mass Spectrometry (MS) | GC-FID, GC-MS | GC-ECD, GC-MS |

| Notes | Retention index of 1346.8 reported. | Involves solid-phase microextraction. nih.gov | Triphasal extractive pentafluorobenzylation. nih.gov |

This table is based on data for structurally related compounds and suggests potential starting points for this compound analysis.

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Complex Mixtures

Hyphenated techniques, which combine the separation power of chromatography with the sensitive and selective detection of mass spectrometry, are indispensable for the analysis of this compound in complex mixtures. measurlabs.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly well-suited for analyzing polar and non-volatile compounds like this compound. This technique avoids the need for derivatization that is often required for GC analysis. shimadzu.eu LC-MS/MS offers high sensitivity and specificity, allowing for the detection of trace levels of analytes in complex matrices such as wastewater and biological samples. measurlabs.comnih.gov The use of a triple quadrupole (QqQ) mass spectrometer operating in multiple reaction monitoring (MRM) mode enhances selectivity and quantitative precision. chromatographyonline.com For short-chain fatty acids, derivatization with 3-nitrophenylhydrazine (B1228671) (3-NPH) has been used to improve their chromatographic retention and detection by LC-MS. shimadzu.eu

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for volatile compounds. For non-volatile compounds like this compound, derivatization is a prerequisite. nih.govresearchgate.net GC-MS provides excellent separation and allows for the identification of compounds based on their mass spectra. imist.ma Recent studies have shown that even some perfluorocarboxylic acids (PFCAs) can be analyzed by GC-MS without derivatization using thermal desorption. restek.com However, the reactivity of some fluorine-containing compounds can pose a challenge, potentially damaging the GC column. researchgate.net

Table 2: Hyphenated Techniques for Analysis of Related Fluorinated and Organic Acids

| Technique | Analyte(s) | Sample Matrix | Key Features |

| LC-MS/MS | Fluorinated alkyl substances | Municipal wastewater | Large-volume injection (500 µL) without SPE. nih.gov |

| LC-MS/MS | Short-chain fatty acids & organic acids | Standard solutions | Derivatization with 3-NPH for enhanced analysis. shimadzu.eu |

| LC-MS/MS | Monofluoroacetic acid | Urine | Hydrophilic interaction liquid chromatography (HILIC). nih.gov |

| GC-MS | Fumaric acid (as 2 TMS derivative) | Not specified | Analysis of the derivatized acid. |

| GC-MS | Fluoroacetic acid & phenoxy acid herbicides | Beverages, urine, serum | Derivatization with pentafluorobenzyl bromide. nih.gov |

| TD-GC-MS | Perfluorocarboxylic acids (PFCAs) | Food contact materials | Analysis without prior derivatization. restek.com |

Method Validation and Performance Characteristics (e.g., sensitivity, selectivity, accuracy)

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose, providing reliable and accurate results. demarcheiso17025.com The key performance characteristics that are evaluated include sensitivity, selectivity, and accuracy. europa.euikev.org

Sensitivity is typically defined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. For example, in the LC-MS/MS analysis of fluorinated alkyl substances in wastewater, LOQs ranged from 0.5 to 3.0 ng/L. nih.gov For monofluoroacetic acid in urine, the LOD and LOQ were 2 and 5 ng/mL, respectively. nih.gov

Selectivity , or specificity, is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. europa.eu In chromatographic methods, this is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples. ajptr.com For mass spectrometry-based methods, selectivity is enhanced by monitoring specific precursor and product ion transitions (MRM). chromatographyonline.com

Accuracy refers to the closeness of the measured value to the true value. It is often assessed by analyzing spiked samples at different concentration levels and calculating the percent recovery. europa.eu For the analysis of fluorinated analytes in wastewater, recoveries ranged from 77% to 99% depending on the analyte and matrix. nih.gov For monofluoroacetic acid in urine, recoveries were between 87.2% and 107%. nih.gov

Table 3: Method Validation and Performance Characteristics for Related Analytes

| Analyte/Method | Sensitivity (LOD/LOQ) | Accuracy (% Recovery) | Precision (%RSD) | Linearity (Correlation Coefficient, r) |

| Fluorinated alkyl substances in wastewater (LC-MS/MS) | LOQ: 0.5–3.0 ng/L | 77–99% | Not specified | Not specified |

| Monofluoroacetic acid in urine (LC-MS/MS) | LOD: 2 ng/mL, LOQ: 5 ng/mL | 87.2–107% | 4.3–8.8% | 0.9993 |

| Fumaric acid in drug substance (RP-HPLC) | LOD: 0.024 µg/mL, LOQ: 0.08 µg/mL | Not specified | 0.15% | 1.000 |

| 5-Fluorouracil in API (RP-HPLC) | LOD: 0.015 µg/mL, LOQ: 0.048 µg/mL | Within 80–120% | Within specified limits | Not specified |

Fluorofumaric Acid As a Mechanistic Probe in Chemical Biology

Elucidation of Metabolic Pathway Intermediates and Perturbations

Metabolic pathways are complex, interconnected series of biochemical reactions essential for life. iptsalipur.orgutah.edu The use of specific inhibitors is a powerful strategy for dissecting these pathways. rose-hulman.edu By blocking a particular enzymatic step, an inhibitor can cause the accumulation of upstream metabolites and the depletion of downstream products. Analyzing these changes helps to identify the sequence of reactions and understand the regulatory logic of the pathway. ufp.ptcreative-proteomics.com

Fluorofumaric acid's interaction with fumarate (B1241708) hydratase makes it a useful probe for studying the citric acid cycle (also known as the Krebs cycle or TCA cycle). fordham.edunih.gov The citric acid cycle is a central hub of metabolism, responsible for the oxidation of acetyl-CoA to generate energy in the form of ATP and providing precursors for various biosynthetic pathways. ufp.ptlibretexts.org

By inhibiting fumarate hydratase, this compound can induce specific perturbations in the citric acid cycle. The inhibition would lead to an accumulation of fumarate (and by extension, succinate, the preceding intermediate) and a decrease in the concentration of subsequent intermediates like L-malate and oxaloacetate. This type of induced metabolic shift allows researchers to trace connections within the pathway and observe the cell's compensatory responses. rose-hulman.edu

Stable isotope tracing is a common technique used alongside inhibitors to map the flow of metabolites through a pathway. creative-proteomics.com For instance, by introducing a labeled precursor like glucose or glutamine and then applying an inhibitor like this compound, researchers can track how the labeled atoms accumulate in specific intermediates, providing quantitative data on metabolic fluxes and pathway rearrangements. utah.edu This approach is crucial for understanding how metabolic networks are rewired in various physiological and pathological states, such as cancer. mdpi.com

The table below illustrates the expected perturbations to intermediates of the citric acid cycle following the inhibition of fumarate hydratase.

| Citric Acid Cycle Intermediate | Expected Change in Concentration | Rationale |

| Citrate | Decrease | Depletion of downstream intermediates (oxaloacetate) slows cycle entry. |

| Isocitrate | Decrease | Follows the decrease in citrate. |

| α-Ketoglutarate | Decrease | Follows the decrease in isocitrate. |

| Succinyl-CoA | Decrease | Follows the decrease in α-ketoglutarate. |

| Succinate | Accumulation | Precursor to the inhibited step. |

| Fumarate | Accumulation | Direct substrate of the inhibited enzyme. |

| Malate | Decrease | Direct product of the inhibited enzyme. |

| Oxaloacetate | Decrease | Depletion of its direct precursor, malate. |

Future Perspectives and Emerging Research Avenues in Fluorofumaric Acid Chemistry

Development of Novel Catalytic Systems for its Synthesis and Transformation

The synthesis and transformation of fluorofumaric acid and its derivatives are ripe for exploration with novel catalytic systems. Current methods often rely on stoichiometric reagents or harsh reaction conditions. chemistry-chemists.com The development of more efficient and selective catalysts is a key area of future research.

One promising direction is the use of heterogeneous catalysts , which offer advantages in terms of easy separation and recyclability. mdpi.com Materials like zeolite molecular sieves, composite metal oxides, and carbon-based solid acids could be tailored to catalyze the synthesis of this compound or its subsequent transformations. mdpi.com For instance, the preparation of this compound from 2,2-difluorosuccinic acid could potentially be optimized using a solid acid catalyst, reducing waste and improving process efficiency. fishersci.ca

Biocatalysis also presents a green and highly selective alternative. scispace.comrsc.org Enzymes, with their high specificity, could be employed to perform transformations on the this compound scaffold with high precision, often avoiding the need for protecting groups and reducing the generation of byproducts. acs.org The development of robust enzymes for these reactions is a significant research goal.

Furthermore, the exploration of metal-organic frameworks (MOFs) as catalysts is a burgeoning field. researchgate.net The tunable nature of MOFs, with their well-defined active sites, could allow for the design of catalysts with high activity and selectivity for specific transformations involving this compound.

Exploration of Unprecedented Reactivity Patterns and Chemical Space

The electronic properties of this compound, particularly the electron-withdrawing nature of the fluorine atom, suggest that it may exhibit unique and underexplored reactivity patterns. The fluorine atom increases the electrophilicity at the β-carbon, making the α,β-unsaturated system susceptible to specific reactions.

Future research will likely focus on asymmetric transformations , where the fluorine atom can influence the stereochemical outcome of reactions. nih.gov The development of chiral catalysts that can control the enantioselectivity of additions to the double bond of this compound would open up new avenues for the synthesis of complex, fluorinated molecules.

The concept of chemical space exploration involves systematically investigating the range of possible molecules that can be synthesized from a given starting material. nih.govarxiv.orgwhiterose.ac.ukuni-muenchen.demdpi.com For this compound, this means exploring the vast array of potential derivatives that can be created through various chemical transformations. This exploration could lead to the discovery of molecules with novel biological activities or material properties. Computational tools and high-throughput screening methods will be instrumental in navigating this expanded chemical space. nih.govuni-muenchen.de

Advanced Materials Science Applications Derived from this compound Derivatives (Mechanistic Focus)

The incorporation of this compound derivatives into polymers and other materials can impart unique and desirable properties. The strong carbon-fluorine bond and the polarity it induces can enhance thermal stability, chemical resistance, and other material characteristics.

A key area of future research lies in understanding the mechanistic basis for these enhanced properties. For example, in polymer applications, the precise way in which the fluorine atoms influence intermolecular interactions and chain packing will be a subject of detailed investigation. cas.org Techniques like solid-state NMR and advanced microscopy can provide insights into the structure-property relationships of these materials.

Furthermore, the development of "smart" materials based on this compound derivatives is a promising avenue. These could include materials that respond to external stimuli such as pH, temperature, or light. The reactivity of the double bond and the carboxylic acid groups provides handles for creating cross-linked networks and functionalized surfaces.

The use of fluorinated compounds in lithium-ion batteries as electrolyte additives is another area of interest. rsc.org While not directly involving this compound, the mechanistic insights gained from the study of related fluorinated carbonates could inspire research into the potential of this compound derivatives in energy storage applications. rsc.org

Integration with Green Chemistry Principles and Sustainable Synthesis Paradigms

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. yale.edusigmaaldrich.comscienceinschool.org The synthesis and application of this compound are well-suited for integration with these principles.

Atom economy is a central concept in green chemistry, and future synthetic routes to this compound will be designed to maximize the incorporation of all starting materials into the final product. acs.org This involves moving away from stoichiometric reagents towards catalytic methods.

The use of renewable feedstocks is another key principle. yale.edu While current syntheses of this compound may rely on petroleum-derived precursors, future research could explore bio-based routes. For instance, the fermentative production of fumaric acid is well-established, and future work could focus on developing biocatalytic methods to fluorinate this renewable starting material. researchgate.net

Safer solvents and reaction conditions are also crucial. scispace.comscienceinschool.org The development of syntheses that can be carried out in water or other environmentally benign solvents, and at ambient temperature and pressure, will be a major focus. yale.eduscienceinschool.org

Finally, the principle of design for degradation encourages the creation of chemical products that break down into harmless substances after their intended use. yale.edu The biodegradability of materials derived from this compound will be an important consideration in their design and application, particularly for uses where environmental release is possible.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.